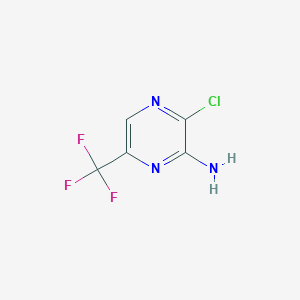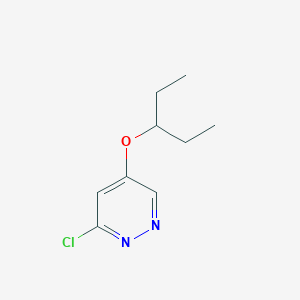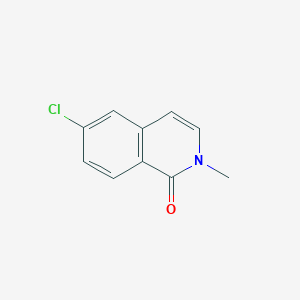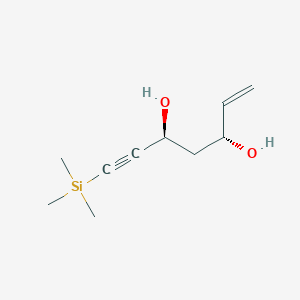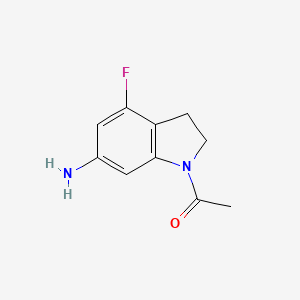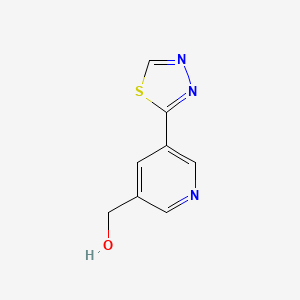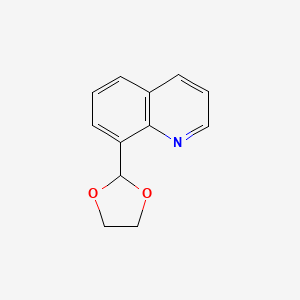
8-(1,3-Dioxolan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system fused with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,3-Dioxolan-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with 1,3-dioxolane in the presence of a catalyst such as piperidine or pyridine . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Catalysts such as triethylamine or sodium hydroxide are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 8-(1,3-Dioxolan-2-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Phenylacetylene, palladium chloride
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
8-(1,3-Dioxolan-2-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(1,3-Dioxolan-2-yl)quinoline involves its interaction with various molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cellular metabolism, thereby exerting its antiparasitic and anticancer effects.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
8-(1,3-Dioxolan-2-yl)quinoline can be compared with other quinoline derivatives:
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-(1,3-dioxolan-2-yl)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-6,12H,7-8H2 |
InChI Key |
LYJRUEHWVFFOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


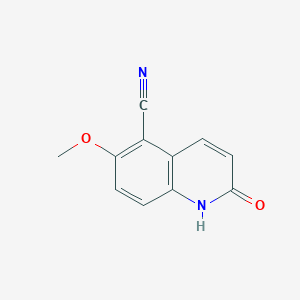
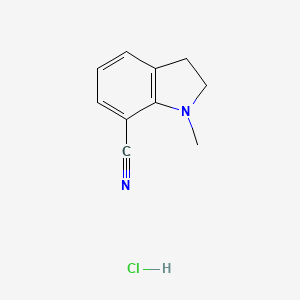


![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)
